molecular formula C11H13N3O2 B2383321 [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287288-06-4

[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No.: B2383321
CAS No.: 2287288-06-4
M. Wt: 219.244
InChI Key: WNRUEAOKISVCGO-UHFFFAOYSA-N
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Description

[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine: is a complex organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound features a nitrophenyl group attached to a bicyclo[1.1.1]pentane ring, which is further connected to a hydrazine moiety. The presence of the nitrophenyl group imparts significant electron-withdrawing properties, making this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine typically involves multiple steps. One common method starts with the preparation of the bicyclo[1.1.1]pentane core, which can be achieved through a series of cycloaddition reactions. The nitrophenyl group is then introduced via nitration of an appropriate precursor. Finally, the hydrazine moiety is added through a hydrazine substitution reaction under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield amino derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming various substituted hydrazines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted hydrazines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a potential candidate for the development of novel materials with specific electronic properties.

Biology:

    Enzyme Inhibition: The compound may serve as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.

Medicine:

    Drug Development: Its derivatives could be explored for their pharmacological properties, including anti-inflammatory and anticancer activities.

Industry:

    Dye Synthesis: The nitrophenyl group can be utilized in the synthesis of dyes and pigments with specific color properties.

Mechanism of Action

The mechanism of action of [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves its interaction with molecular targets through its nitrophenyl and hydrazine groups. The nitrophenyl group can engage in electron transfer reactions, while the hydrazine moiety can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]amine: Similar structure but with an amine group instead of hydrazine.

    [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol: Contains a hydroxyl group instead of hydrazine.

    [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]thiol: Features a thiol group in place of hydrazine.

Uniqueness: The presence of the hydrazine moiety in [3-(4-Nitrophenyl)-1-bicyclo[111]pentanyl]hydrazine distinguishes it from its analogs

Properties

IUPAC Name

[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-13-11-5-10(6-11,7-11)8-1-3-9(4-2-8)14(15)16/h1-4,13H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRUEAOKISVCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NN)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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